molecular formula C20H17NO2 B282133 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether

Cat. No. B282133
M. Wt: 303.4 g/mol
InChI Key: BYQXURRZEZYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether, also known as DPA-714, is a selective radioligand used to visualize and quantify translocator protein (TSPO) expression in vivo. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Due to its potential as a biomarker for disease diagnosis and monitoring, DPA-714 has gained significant attention in the field of medical research.

Mechanism of Action

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, which is a critical step in the synthesis of steroid hormones. TSPO expression is upregulated in response to cellular stress, such as inflammation and oxidative damage. Therefore, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether can be used as a marker of cellular stress and inflammation.
Biochemical and Physiological Effects
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.7 nM. 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has also been shown to have a low level of non-specific binding to other proteins and receptors. In vivo studies have demonstrated that 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a high brain uptake and a long retention time, making it a suitable radioligand for imaging TSPO expression in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its high selectivity for TSPO, which allows for accurate quantification of TSPO expression in vivo. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a low level of non-specific binding, which reduces the likelihood of false-positive results. However, one limitation of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its relatively low signal-to-noise ratio, which can make it difficult to detect small changes in TSPO expression.

Future Directions

There are several future directions for the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether in medical research. One potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether as a biomarker for the early detection of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether could be used to monitor the efficacy of anti-inflammatory drugs in reducing neuroinflammation. Another potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to investigate the role of TSPO in cancer, as TSPO expression has been shown to be upregulated in various cancer types. Finally, further research is needed to optimize the synthesis and radiolabeling of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to improve its sensitivity and specificity for TSPO.

Synthesis Methods

The synthesis of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether involves several steps, starting with the reaction of 2-aminobenzophenone with ethyl bromoacetate to form a ketone ester. The ketone ester is then treated with hydroxylamine hydrochloride to produce an oxime, which is subsequently cyclized with triethylorthoformate to form the oxazole ring. The final step involves the methylation of the phenyl group with methyl iodide to yield 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether.

Scientific Research Applications

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For instance, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to evaluate the neuroinflammatory response in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to assess the efficacy of anti-inflammatory drugs in reducing neuroinflammation.

properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole

InChI

InChI=1S/C20H17NO2/c1-22-15-10-8-14(9-11-15)21-12-23-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)21/h2-11,19-20H,12H2,1H3

InChI Key

BYQXURRZEZYMMJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.